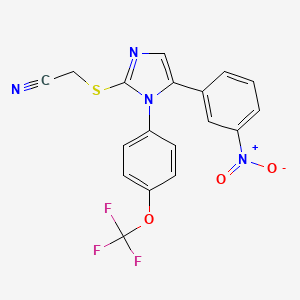

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

Properties

IUPAC Name |

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N4O3S/c19-18(20,21)28-15-6-4-13(5-7-15)24-16(11-23-17(24)29-9-8-22)12-2-1-3-14(10-12)25(26)27/h1-7,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEQBZKVAIAYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the imidazole ring, followed by the introduction of the nitrophenyl and trifluoromethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Reactivity of the Nitro Group

The 3-nitrophenyl moiety undergoes classical nitro group transformations:

-

Mechanistic Insight : Nitro reduction proceeds via a two-electron transfer pathway, generating an amine under catalytic hydrogenation . Electrochemical studies suggest parallels with enzymatic activation by nitroreductases (e.g., Ddn in Mycobacterium tuberculosis) .

Thioether Linkage Reactivity

The thioether (–S–) bridge participates in oxidation and alkylation:

-

Key Observation : Oxidation selectivity (sulfoxide vs. sulfone) depends on stoichiometry of the oxidizing agent.

Cyano Group Transformations

The acetonitrile group (–C≡N) undergoes hydrolysis and nucleophilic additions:

-

Stability Note : The cyano group remains inert under mild conditions but hydrolyzes completely in strong acidic/basic media.

Cross-Functional Reactivity

Interactions between functional groups enable unique pathways:

Nitro-Cyano Coupling

-

Reaction : Nitro group reduction followed by cyano hydrolysis.

-

Conditions : H₂/Pd-C → HCl/H₂O, 80°C.

-

Product : 3-Aminophenyl-acetic acid derivative.

Imidazole Ring Functionalization

Scientific Research Applications

Antihypertensive Activity

Research indicates that imidazole derivatives exhibit significant antihypertensive properties. For instance, studies have synthesized related compounds and evaluated their effects on blood pressure regulation in animal models. The results suggest that the presence of specific substituents on the imidazole ring can enhance vasorelaxant effects, indicating potential for developing antihypertensive medications .

| Compound | EC50 (μM) | E max (%) |

|---|---|---|

| 67a | 369.37 ± 10.2 | 91.2 ± 1.18 |

| 67b | 210.33 ± 11.3 | 75.14 ± 33.5 |

| 67d | 3.18 ± 0.30 | 93.16 ± 3.52 |

Antitubercular Activity

The compound has also been assessed for its antitubercular activity against Mycobacterium tuberculosis. Variants of the compound were tested, showing varying degrees of inhibition, with some derivatives demonstrating promising results comparable to established antitubercular agents .

| Compound | Inhibition % |

|---|---|

| 71a | 9 |

| 71b | 0 |

| Rifampicin | >98 |

Synthesis and Derivatives

The synthesis of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile involves multi-step reactions typically starting from simpler imidazole derivatives and incorporating various functional groups through nucleophilic substitutions and coupling reactions .

Key Synthetic Steps:

- Formation of the imidazole core.

- Introduction of the trifluoromethoxy and nitrophenyl groups.

- Final coupling with acetonitrile.

Potential Applications

Given its diverse biological activities, this compound holds potential as:

- Antihypertensive agent: Targeting vascular health.

- Antitubercular drug: Offering new avenues for tuberculosis treatment.

- Research tool: Serving as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.

Mechanism of Action

The mechanism of action of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethoxyphenyl groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole ring can also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Research Findings and Implications

- Antimicrobial Potential: The nitro group aligns with 5-nitroimidazoles (e.g., metronidazole analogs in ), which target anaerobic pathogens .

- Enzyme Inhibition : The thioacetonitrile linker may mimic sulfhydryl-binding groups in enzyme active sites, as seen in COX inhibitors () .

Biological Activity

The compound 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile , identified by its CAS number 1226433-13-1 , has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 420.4 g/mol . Its structure includes an imidazole ring, a nitrophenyl group, and a trifluoromethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

| Property | Value |

|---|---|

| CAS Number | 1226433-13-1 |

| Molecular Formula | C18H11F3N4O3S |

| Molecular Weight | 420.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets involved in various biological processes:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation, potentially acting as a therapeutic agent against tumors.

- Receptor Modulation : It can modulate receptor activity, influencing pathways related to cell growth and differentiation.

- Signal Transduction : The compound may affect signal transduction pathways that regulate apoptosis and cellular responses to stress.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the substituents on the imidazole ring and the nitrophenyl group can significantly influence the biological potency of the compound. For instance, the introduction of different electron-withdrawing or electron-donating groups can enhance or diminish its inhibitory effects on target enzymes.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to This compound . Here are notable findings:

- Antitumor Activity : A study reported that similar imidazole derivatives exhibited significant antitumor effects in vitro against various cancer cell lines, with IC50 values indicating potent inhibitory activity. The presence of nitro and trifluoromethoxy groups was found to enhance efficacy .

- Kinase Inhibition : Research into related compounds indicated that modifications could lead to selective inhibition of kinases associated with cancer pathways, suggesting potential applications in targeted cancer therapy .

- Safety Profile : Preliminary toxicity assessments showed that compounds with similar structures had favorable safety profiles in animal models, indicating potential for further development as therapeutic agents .

Comparative Analysis Table

The following table summarizes key findings from various studies on related compounds:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via condensation of substituted benzaldehydes and ammonia derivatives. Key steps include:

- Solvent Selection : Polar aprotic solvents like DMF or ethanol are preferred for nucleophilic substitution reactions (e.g., thioether formation) .

- Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (TEA) facilitates deprotonation and accelerates thiol-acetonitrile coupling .

- Purification : Recrystallization from ethanol or methanol improves purity, as demonstrated in analogous imidazole-thioacetonitrile syntheses .

- Yield Optimization : Reaction temperatures between 60–80°C and extended reflux durations (12–24 hours) enhance conversion rates .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, the thioacetonitrile moiety shows characteristic signals at δ 3.8–4.2 ppm (CH₂) and δ 120–125 ppm (CN) .

- Infrared (IR) Spectroscopy : Stretching frequencies for C≡N (~2240 cm⁻¹) and C-S (~680 cm⁻¹) validate functional groups .

- Elemental Analysis : Discrepancies <0.4% between calculated and experimental C/H/N/S values confirm purity .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as applied to structurally similar imidazole derivatives .

Q. How can researchers assess the purity of this compound following synthesis?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) identifies impurities .

- Melting Point Analysis : Sharp melting ranges (<2°C deviation) indicate high crystallinity and purity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and rules out side products .

Advanced Research Questions

Q. What computational strategies are recommended to predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase COX-1/2). Docking scores and binding poses (e.g., π-π stacking with aromatic residues) should align with experimental IC₅₀ values .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Validation : Cross-reference computational results with mutagenesis studies or competitive inhibition assays .

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of modifications to the imidazole and nitrophenyl moieties?

- Methodological Answer :

- Systematic Substituent Variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups and compare bioactivity .

- Biological Assays : Test derivatives against target enzymes (e.g., α-glucosidase) using spectrophotometric inhibition assays. Correlate IC₅₀ values with Hammett σ constants or logP values .

- Data Presentation : Tabulate substituent effects on activity (e.g., Table: % Inhibition vs. Electronic Parameters) .

Q. What methodologies are appropriate for evaluating the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Abiotic Degradation : Conduct hydrolysis studies at varying pH (2–12) and monitor degradation via LC-MS. Halflife (t₁/₂) calculations under UV exposure assess photolytic stability .

- Biotic Degradation : Use soil microcosms or activated sludge to track microbial breakdown. Identify metabolites (e.g., nitrophenol derivatives) using GC-MS .

- Ecotoxicity : Perform algal growth inhibition tests (OECD 201) to estimate EC₅₀ values .

Q. How can contradictory spectral data (e.g., NMR signal splitting anomalies) be resolved during characterization?

- Methodological Answer :

- Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals. For example, NOESY can confirm spatial proximity of imidazole protons and aryl groups .

- Crystallographic Validation : Single-crystal X-ray diffraction definitively assigns bond lengths and angles, as demonstrated for trifluoromethoxy-substituted imidazoles .

- Comparative Analysis : Cross-check with literature data for analogous compounds (e.g., 4-(3-fluorophenyl)imidazole derivatives) .

Q. What experimental approaches are recommended to determine the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 4 weeks. Monitor degradation via HPLC and identify products using HRMS .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on high-temperature data .

- Solid-State Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.